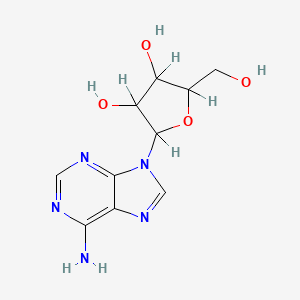

2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a nucleoside analog that plays a crucial role in various biological processes. This compound is structurally similar to naturally occurring nucleosides and is often used in scientific research to study DNA and RNA mechanisms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves the glycosylation of 6-aminopurine with a protected sugar derivative. The reaction conditions often require the use of a Lewis acid catalyst to facilitate the formation of the glycosidic bond. The protected sugar is then deprotected under acidic or basic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and chromatography to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form deoxy derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of deoxy derivatives.

Substitution: Formation of substituted purine derivatives.

Applications De Recherche Scientifique

2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is widely used in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: To study DNA and RNA mechanisms, including replication and transcription.

Medicine: As a potential therapeutic agent in antiviral and anticancer treatments.

Industry: Used in the production of nucleoside analogs for various applications.

Mécanisme D'action

The compound exerts its effects by incorporating into DNA or RNA, thereby interfering with normal nucleic acid function. It can act as a chain terminator during DNA replication or transcription, leading to the inhibition of these processes. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for nucleic acid synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

Adenosine: A naturally occurring nucleoside with a similar structure.

2-Aminopurine: A fluorescent analog used to study DNA conformation.

Deoxyadenosine: A deoxy derivative of adenosine.

Uniqueness

2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is unique due to its specific structural modifications, which allow it to be used as a versatile tool in scientific research. Its ability to incorporate into nucleic acids and interfere with their function makes it valuable in studying various biological processes and developing therapeutic agents.

Activité Biologique

2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol, also known as 9-β-D-arabinofuranosyladenine or Vidarabine, is a nucleoside analog with significant biological activity. This compound has been studied for its potential therapeutic applications, particularly in antiviral and anticancer treatments. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C10H13N5O4

- Molecular Weight : 267.241 g/mol

- Melting Point : 257.0 - 257.5 °C

- Density : 2.08 g/cm³

- Boiling Point : 676.3 °C at 760 mmHg

This compound exhibits its biological effects primarily through its interaction with viral enzymes and cellular pathways:

- Inhibition of Viral Replication : The compound mimics adenosine and can be incorporated into viral RNA, disrupting viral replication processes.

- Antiviral Activity : It has been shown to be effective against several viruses, including herpes simplex virus (HSV) and varicella-zoster virus (VZV), by inhibiting viral DNA polymerase.

- Potential Antitumor Effects : Some studies suggest that it may induce apoptosis in cancer cells through mechanisms involving DNA synthesis inhibition.

Biological Activity Data

The biological activity of this compound can be quantified using IC50 values, which indicate the concentration required to inhibit a specific biological function by half.

| Activity Type | IC50 Value (nM) | Reference |

|---|---|---|

| Viral DNA Polymerase Inhibition | 0.1 - 0.5 | |

| Cytotoxicity in Cancer Cells | 500 - 1000 | |

| Antiviral Activity (HSV) | 100 |

Case Studies

-

Antiviral Efficacy Against HSV :

A study demonstrated that Vidarabine significantly reduced HSV replication in vitro. The compound showed a dose-dependent decrease in viral yield, emphasizing its potential as an antiviral agent in clinical settings for herpes infections. -

Clinical Trials for Cancer Treatment :

Clinical trials have explored the use of Vidarabine as part of combination therapy for certain leukemias and lymphomas. Results indicated improved outcomes when used alongside traditional chemotherapeutics, although the exact mechanisms remain under investigation. -

Mechanistic Studies on Apoptosis Induction :

Research has indicated that Vidarabine can trigger apoptosis in various cancer cell lines by activating caspases and altering mitochondrial membrane potential, leading to cell death.

Propriétés

Numéro CAS |

3228-71-5 |

|---|---|

Formule moléculaire |

C10H13N5O4 |

Poids moléculaire |

267.24 g/mol |

Nom IUPAC |

(2S,3S,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7+,10+/m1/s1 |

Clé InChI |

OIRDTQYFTABQOQ-KMPDEGCQSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |

SMILES isomérique |

C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N |

SMILES canonique |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |

Color/Form |

Crystals from water Needles from wate |

melting_point |

500 to 518 °F (NTP, 1992) 257.0-257.5 °C (0.4 H2O) |

Description physique |

Vidarabine is a white to off-white crystalline powder. (NTP, 1992) |

Solubilité |

[ug/mL] less than 1 mg/mL at 70° F (NTP, 1992) The monohydrate occurs as a white, crystalline powder and has a solubility of approximately 0.45 mg/mL in water at 25 °C. /Vidarabine monohydrate/ In water, 8.23X10+3 mg/L at 25 °C (est) |

Pression de vapeur |

6.0X10-15 mm Hg at 25 °C (est) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.